molecular formula C19H14BrNO4 B2955871 6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 833433-89-9

6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2955871
CAS No.: 833433-89-9
M. Wt: 400.228
InChI Key: MYQMCLJTYAPQHY-UHFFFAOYSA-N
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Description

6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, indoline, and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of the bromine atom into the chromen-2-one core.

    Indoline-1-carbonylation: Coupling of the indoline moiety with the chromen-2-one core.

    Methoxylation: Introduction of the methoxy group at the appropriate position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce new functional groups at the bromine position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-(indoline-1-carbonyl)-2H-chromen-2-one: Lacks the methoxy group.

    3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one: Lacks the bromine atom.

    6-bromo-8-methoxy-2H-chromen-2-one: Lacks the indoline-1-carbonyl group.

Uniqueness

The presence of all three functional groups (bromine, indoline-1-carbonyl, and methoxy) in 6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one may confer unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

6-bromo-3-(2,3-dihydroindole-1-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-24-16-10-13(20)8-12-9-14(19(23)25-17(12)16)18(22)21-7-6-11-4-2-3-5-15(11)21/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQMCLJTYAPQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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